![molecular formula C19H20N4O4S B11997245 5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997245.png)
5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: MTT , is a heterocyclic compound. Its chemical structure consists of a triazole ring fused with a thiol group and substituted phenyl rings. Let’s break it down:
Triazole Ring: The triazole moiety (1,2,4-triazole) is a five-membered ring containing three nitrogen atoms and two carbon atoms. It imparts unique properties to MTT.
Thiol Group: The thiol (-SH) group contributes to MTT’s reactivity and biological activity.
Substituted Phenyl Rings: The compound features a 4-methoxyphenyl group and a 2,3,4-trimethoxyphenyl group.
Preparation Methods
Synthetic Routes::
Heterocyclization Approach: MTT can be synthesized via heterocyclization of appropriate precursors. For example, the reaction of 4-methoxybenzaldehyde with 2,3,4-trimethoxyaniline in the presence of thiosemicarbazide yields MTT.
Cyclization of Thiosemicarbazide: Thiosemicarbazide reacts with 4-methoxybenzaldehyde and 2,3,4-trimethoxyaniline under acidic conditions to form MTT.
Industrial Production:: MTT is not commonly produced on an industrial scale due to its specialized applications. research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
MTT undergoes various reactions:
Oxidation: MTT can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of MTT leads to the formation of the corresponding thiol or disulfide compounds.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols).
Major products depend on reaction conditions and substituents. For example, oxidation yields MTT sulfoxide or sulfone derivatives.
Scientific Research Applications
MTT finds applications in various fields:
Biochemistry: Used as a redox indicator in cell viability assays (e.g., MTT assay).
Anticancer Research: Investigated for potential anticancer properties due to its impact on mitochondrial function.
Antioxidant Activity: MTT exhibits antioxidant effects.
Metal Chelation: MTT can chelate metal ions.
Mechanism of Action
MTT’s mechanism involves:
Mitochondrial Function: It affects mitochondrial respiration and energy production.
Redox Cycling: MTT undergoes redox cycling, influencing cellular redox balance.
Comparison with Similar Compounds
MTT stands out due to its triazole-thiol combination. Similar compounds include other triazoles (e.g., 1,2,4-triazole) and thiol-containing molecules (e.g., cysteine).
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O4S/c1-24-14-8-5-12(6-9-14)18-21-22-19(28)23(18)20-11-13-7-10-15(25-2)17(27-4)16(13)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+ |
InChI Key |
RVZSVSAMASIINM-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=C(C=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





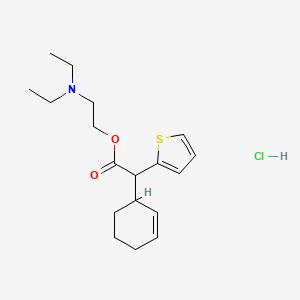

![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)
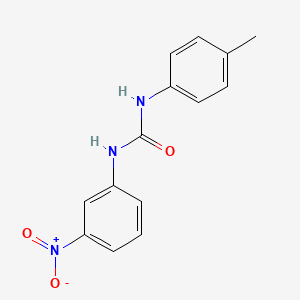

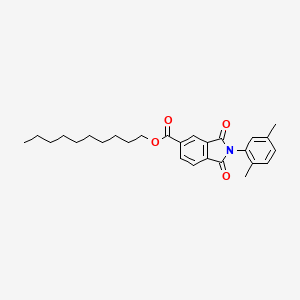

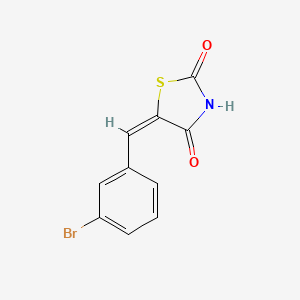
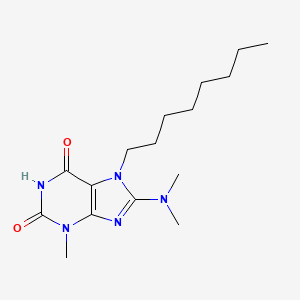
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
